Regioisomeric Connectivity: Pyrazol-3-yl vs. Pyrazol-4-yl Attachment Defines Patent-Scope and Potential Biological Activity
The target compound features a pyrazol-3-yl linkage to the 1,3,4-thiadiazole. This specific connectivity is explicitly claimed in US Patent 8,524,750 B2 for anti-tubercular compounds targeting InhA. In contrast, the commercially available regioisomer 5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1946822-51-0) and the pyrazol-5-yl variant are excluded from the key Markush structures in this patent family, which specifically requires a pyrazol-3-yl attachment for the Formula (I) compounds [1]. While quantitative MIC data for the exact target compound is not publicly available, the patent's explicit structural preference provides a strong intellectual property-based differentiation for research programs focused on InhA-targeted tuberculosis therapy.
| Evidence Dimension | Pyrazole attachment point to 1,3,4-thiadiazole core |
|---|---|
| Target Compound Data | Pyrazol-3-yl linkage (claimed in US8524750B2 Formula I) |
| Comparator Or Baseline | Pyrazol-4-yl analog (CAS 1946822-51-0) and pyrazol-5-yl analog - not covered by US8524750B2 claims |
| Quantified Difference | Qualitative difference in patent scope; no comparative MIC data available |
| Conditions | Structural comparison based on patent claims and chemical structure |
Why This Matters
For research programs developing anti-tubercular agents or validating InhA targets, the patent alignment of the pyrazol-3-yl connectivity may indicate a privileged scaffold for this therapeutic area.
- [1] Ballell-Pages, L., et al. (Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine and (pyrazol-3-yl)-1,3,4-thiazol-2-amine compounds. US Patent 8,524,750 B2, granted September 3, 2013. View Source
